2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with N-[(4-methylphenyl)methyl]acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
What sets 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its quinazolinone core and methoxyphenyl group contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24N3O4+ |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-7-9-18(10-8-17)15-26-23(29)16-27-22-6-4-3-5-21(22)24(30)28(25(27)31)19-11-13-20(32-2)14-12-19/h3-14,21H,15-16H2,1-2H3/p+1 |
InChI Key |
ZPVQKCFEUHMHCE-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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